3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid
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Description
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Biological Activity
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid (CAS No. 187884-87-3) is a compound that has garnered interest for its potential biological activities. With a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol, this compound is structurally related to isoquinoline derivatives, which are known for various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an agonist or antagonist at specific receptors. Isoquinoline derivatives often exhibit properties such as antioxidant, anti-inflammatory, and neuroprotective effects, which may be relevant to the activity of this compound.
Key Biological Activities
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from damage induced by neurotoxins.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | |
Anti-inflammatory | Inhibits cytokine production | |
Neuroprotective | Protects against neurotoxic damage |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Neuroprotection : A study evaluated the neuroprotective effects of isoquinoline derivatives on neuronal cells exposed to toxic agents. Results indicated that the compounds significantly reduced cell death and preserved mitochondrial function.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the isoquinoline structure have been shown to enhance receptor affinity and improve therapeutic outcomes.
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
3-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)9-10-5-3-4-6-11(10)13(16-14)15-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUAUGETKHIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCC(=O)O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172108 |
Source
|
Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187884-87-3 |
Source
|
Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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